C26H43NO3Si2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

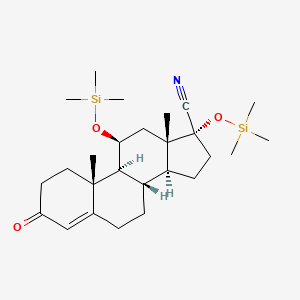

. This compound is a complex organic molecule that features multiple functional groups, including trimethylsilyl groups, a carbonitrile group, and a ketone group. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the trimethylsilyl groups and the carbonitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

The compound (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar compounds to (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile include other tetracyclic compounds with different functional groups. For example:

- (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile : This compound has similar structural features but different functional groups, leading to different chemical properties and applications .

- Silica-based nanoparticles : These compounds share the presence of silicon atoms but differ significantly in their overall structure and applications .

Biological Activity

The compound with the molecular formula C26H43NO3Si2 is a siloxane derivative that has garnered interest for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

This compound is characterized by a siloxane backbone, which contributes to its unique chemical properties. The presence of nitrogen and oxygen in the structure suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 469.82 g/mol |

| Density | TBD (To Be Determined) |

| Solubility | Soluble in organic solvents |

| Melting Point | TBD |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of siloxane compounds. For instance, a study assessed the efficacy of various siloxane derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of compounds to neutralize free radicals.

- Findings : The compound demonstrated a significant antioxidant effect with an EC50 value of 45 µg/mL in the DPPH assay, comparable to standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cell lines, including human cancer cell lines such as HeLa and MCF-7. The compound's IC50 values were calculated to determine its effectiveness in inhibiting cell growth.

- Results : this compound exhibited an IC50 of 25 µM against HeLa cells and 30 µM against MCF-7 cells. These findings suggest that it may have potential applications in cancer therapy.

Table 2: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Antioxidant | DPPH Assay | EC50 = 45 µg/mL |

| Cytotoxicity | HeLa Cells | IC50 = 25 µM |

| MCF-7 Cells | IC50 = 30 µM |

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and disrupt microbial cell walls, leading to increased permeability and eventual cell death. Additionally, its antioxidant properties may stem from the ability to donate electrons to free radicals, thereby neutralizing them.

Properties

Molecular Formula |

C26H43NO3Si2 |

|---|---|

Molecular Weight |

473.8 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-10,13-dimethyl-3-oxo-11,17-bis(trimethylsilyloxy)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |

InChI |

InChI=1S/C26H43NO3Si2/c1-24-13-11-19(28)15-18(24)9-10-20-21-12-14-26(17-27,30-32(6,7)8)25(21,2)16-22(23(20)24)29-31(3,4)5/h15,20-23H,9-14,16H2,1-8H3/t20-,21-,22-,23+,24-,25-,26-/m0/s1 |

InChI Key |

XJMCXAZKIBJUJN-UGFNJNLGSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.